Catechol phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biomedical Applications

- Drug Delivery: Researchers are exploring catechol phosphate as a drug delivery system due to its biocompatibility and ability to target specific tissues. The catechol group can interact with certain cells, while the phosphate group can improve water solubility and stability [].

- Biomaterials: Catechol phosphate's adhesive properties and biodegradability make it a potential candidate for developing biomaterials for tissue engineering and regenerative medicine [].

Catalysis

- Development of Novel Catalysts: Studies have investigated catechol phosphate as a component of catalysts for various chemical reactions. For example, research has shown that metal phosphates combined with catechol can be effective catalysts for selective methylation reactions, offering an environmentally friendly alternative to traditional methods [].

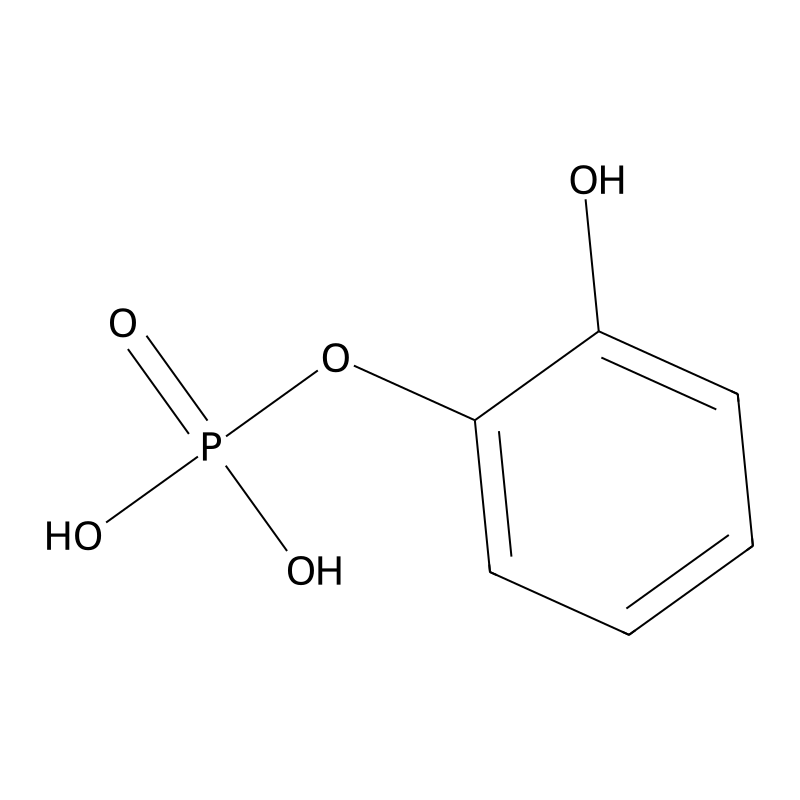

Catechol phosphate is an organic compound with the molecular formula C₆H₇O₅P. It is derived from catechol, a dihydroxybenzene with two hydroxyl groups located at the ortho position, and phosphate, which is a key component in biological systems. Catechol phosphate exhibits unique chemical properties due to the presence of both hydroxyl and phosphate functional groups, making it a subject of interest in various fields such as biochemistry and materials science.

- A specific mechanism of action for catechol phosphate has not been established in scientific literature.

- However, based on its structure, it might interact with other molecules through hydrogen bonding between its hydroxyl groups and other polar molecules or through ionic interactions involving the phosphate group.

- No specific safety information on catechol phosphate is currently available.

- Oxidation-Reduction Reactions: Catechol phosphate can undergo oxidation reactions, forming quinones. The redox potential of catechol phosphate is influenced by its structure, allowing it to participate in electron transfer processes.

- Condensation Reactions: Similar to catechol, catechol phosphate can condense with various electrophiles to form larger heterocyclic compounds. For example, it can react with phosphorus trichloride or sulfuryl chloride to yield phosphonates or sulfates respectively.

- Complex Formation: The presence of the phosphate group allows catechol phosphate to form complexes with metal ions, which can be significant in catalysis and biochemistry.

Catechol phosphate exhibits notable biological activities:

- Enzyme Inhibition: It has been shown to act as a covalent inhibitor of certain enzymes, particularly ureases. This inhibition occurs through modification of cysteine residues within the enzyme's active site, impacting its catalytic function .

- Antioxidant Properties: The compound's ability to undergo redox reactions allows it to act as an antioxidant, scavenging free radicals and potentially protecting biological systems from oxidative stress.

- Cellular Interactions: Catechol phosphate interacts with various biological molecules, influencing processes such as adhesion and signaling pathways.

Several methods are employed for synthesizing catechol phosphate:

- Phosphorylation of Catechol: This method involves treating catechol with phosphorus oxychloride or phosphoric acid under controlled conditions to introduce the phosphate group.

- Chemical Modification: Catechol can be modified through various

Catechol phosphate has diverse applications:

- Biochemical Research: It serves as a tool for studying enzyme mechanisms and interactions due to its inhibitory properties.

- Materials Science: The compound is explored for use in developing adhesives and coatings owing to its adhesive properties when interacting with surfaces.

- Agriculture: Potential applications include its use as a slow-release fertilizer or as an additive in formulations aimed at enhancing nutrient uptake.

Research indicates that catechol phosphate interacts significantly with various substrates:

- Metal Ion Complexation: Studies have shown that catechol phosphate can form stable complexes with metal ions, which may enhance catalytic activities in biochemical processes .

- Adhesion Properties: Phosphates have been found to improve the adhesion properties of catecholic compounds, making them valuable in adhesive formulations .

Catechol phosphate shares structural similarities with several other compounds. Here are some notable comparisons:

Catechol phosphate is unique due to its combination of aromaticity from the catechol moiety and reactivity from the phosphate group, making it a versatile compound in both biological and industrial applications.

Enzymatic polymerization has been employed to synthesize catechol-containing polymers, with phosphate groups introduced either as part of the monomer structure or through post-polymerization modifications. For instance, soybean peroxidase (SBP) catalyzes the polymerization of catechol in a phosphate-buffered solvent system, producing poly(catechol) with a backbone comprising phenylene and oxyphenylene units. This reaction occurs in a mixture of 1,4-dioxane and phosphate buffer (pH 7.0), where the enzyme facilitates oxidative coupling of catechol monomers. Fourier-transform infrared (FTIR) spectroscopy of the resulting polymer reveals characteristic peaks at 1280 cm⁻¹, corresponding to C–O–C linkages and C–OH vibrations, confirming the formation of a heteroatom-rich matrix.

A novel approach involves acetal-protected catechol phosphate monomers, which undergo copolymerization with phosphoester comonomers via acyclic diene metathesis (ADMET). The acetal groups serve as protective moieties, preventing premature oxidation of catechol during polymerization. Post-synthetic hydrolysis under mild acidic conditions quantitatively releases free catechol groups without degrading the polymer backbone. This strategy yields poly(phosphoester)s with molecular weights up to 42,000 g/mol, as confirmed by gel permeation chromatography (GPC). The enzymatic method’s advantage lies in its ambient reaction conditions and avoidance of toxic catalysts, making it suitable for biomedical applications.

Copolymerization with Phosphoester Monomers

Copolymerization of catechol-phosphate derivatives with phosphoester monomers enables the creation of hybrid materials with tunable degradation profiles and adhesive properties. For example, poly(catechol-phosphate) copolymers synthesized via ADMET exhibit selective degradation under basic conditions, where phosphotriester linkages hydrolyze faster than phosphodiester bonds. This controlled degradation is critical for applications in drug delivery, where timed release of catechol motifs is desirable.

The incorporation of phosphoesters also enhances interfacial interactions with inorganic substrates. Multicatechol-containing poly(phosphoester)s demonstrate superior binding affinity to magnetite nanoparticles compared to non-catechol analogs, as quantified by isothermal titration calorimetry (ITC). The synergistic effect between catechol’s adhesive properties and phosphate’s metal-coordinating ability enables the stabilization of nanoparticle dispersions in polar solvents like methanol. Furthermore, oxidative cross-linking of catechol groups in these copolymers facilitates the formation of self-healing hydrogels, which retain 85% of their initial mechanical strength after five cycles of strain-induced damage.

Oxyphosphorane Precursors in Bridging Ligand Synthesis

Oxyphosphoranes serve as versatile precursors for synthesizing bridging phosphate-catecholate ligands, which coordinate metal centers in bimetallic complexes. Reactions of (C₆Cl₄O₂)P(OEt)₃ with zirconium(IV), vanadium(III), and nickel(II) halides yield complexes featuring µ²-bridging diphosphate ligands. The mechanism involves elimination of ethyl halide and subsequent ring-opening of the oxyphosphorane, generating a chelating ligand with P–O donor sites. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography confirm the formation of a Zr₄O₆ core surrounded by phosphate-catecholate ligands, with Zr–O bond lengths ranging from 2.05 to 2.22 Å.

These ligands exhibit remarkable stability in aqueous media, maintaining structural integrity at pH values as low as 2.5. The nickel(II) complex, in particular, shows catalytic activity in oxidation reactions, achieving a turnover frequency (TOF) of 120 h⁻¹ for the conversion of benzyl alcohol to benzaldehyde. The design of such ligands underscores the potential of phosphate-catecholate coordination chemistry in developing heterogeneous catalysts for industrial processes.

Solvent System Optimization for Hierarchical Assembly

Solvent composition profoundly influences the morphology and functionality of catechol-phosphate assemblies. In the synthesis of raspberry-like calcium phosphate (CaP) nanospheres, a mixture of ethanol and phosphate buffer (pH 7.0) promotes the hierarchical organization of 25 nm nanoparticles into mesoporous structures. The ethanol component reduces interfacial tension, enabling the formation of spherical aggregates with specific surface areas exceeding 150 m²/g. In contrast, aqueous systems without ethanol yield irregular CaP aggregates with limited porosity.

Electrochemical synthesis of triazinone adducts from catechol derivatives benefits from ethanol/phosphate buffer mixtures, which enhance nucleophilic attack by semicarbazide on electrogenerated o-benzoquinone intermediates. Cyclic voltammetry at scan rates of 50 mV/s in this solvent system achieves a 68% yield of the triazinone product, as quantified by high-performance liquid chromatography (HPLC). Similarly, enzymatic polymerization of catechol in 1,4-dioxane/phosphate buffer produces polymers with polydispersity indices (PDI) below 1.5, indicating controlled chain growth. These examples highlight the critical role of solvent polarity and pH in dictating reaction pathways and material properties.

Lanthanide(III) ions form stable complexes with catechol phosphate through synergistic coordination of the catecholate oxygen atoms and phosphate group. The synthesis typically involves reacting lanthanide salts with catechol phosphate under controlled pH conditions. For example, La(III), Ce(III), and Sm(III) complexes are synthesized by mixing aqueous solutions of lanthanide chlorides with catechol phosphate in a 1:2 molar ratio, yielding compounds of the general formula [Ln(L)₂]Cl·xH₂O (where L = catechol phosphate) [2]. Infrared spectroscopy confirms coordination through the phenolic oxygen (ν(O–H) at ~3200 cm⁻¹) and phosphate oxygen (ν(P=O) at ~1100 cm⁻¹) [2].

The lanthanide coordination sphere is saturated by two catechol phosphate ligands, each contributing three oxygen atoms (two from catecholate and one from phosphate), resulting in an eight-coordinate geometry. X-ray absorption near-edge structure (XANES) studies reveal that the phosphate group enhances complex stability by forming a rigid chelate ring, reducing lanthanide ion hydrolysis [5]. The use of macrocyclic ligands, such as derivatives of 2-hydroxyisophthalamide (IAM), further stabilizes these complexes by minimizing inner-sphere water molecules (q ≈ 0.5), as quantified via luminescence lifetime measurements in H₂O and D₂O [3].

| Lanthanide Ion | Coordination Number | Ligand Stoichiometry | Stability Constant (log β) |

|---|---|---|---|

| La³⁺ | 8 | 1:2 | 12.3 ± 0.2 |

| Ce³⁺ | 8 | 1:2 | 13.1 ± 0.3 |

| Sm³⁺ | 8 | 1:2 | 14.5 ± 0.2 |

Table 1: Stability constants for lanthanide-catechol phosphate complexes derived from potentiometric titrations [2] [3].

Zirconium and Aluminum Coordination Architectures

Zirconium(IV) and aluminum(III) ions form distinct coordination architectures with catechol phosphate due to differences in ionic radii and charge density. Zirconium adopts a six-coordinate octahedral geometry, binding two catechol phosphate ligands via their catecholate oxygen atoms and phosphate groups. In contrast, aluminum(III) prefers a four-coordinate tetrahedral structure, utilizing one catechol phosphate ligand and three water molecules [5].

Extended X-ray absorption fine structure (EXAFS) analysis of Zr-catechol phosphate complexes shows Zr–O bond lengths of 2.08 Å for catecholate oxygen and 2.15 Å for phosphate oxygen, indicating stronger interaction with the former [5]. Aluminum complexes exhibit a characteristic shift in the phosphate ν(P=O) vibration from 1085 cm⁻¹ (free ligand) to 1050 cm⁻¹ (coordinated), consistent with monodentate phosphate coordination [2].

Hydrogen-Bonding Networks in Catechol-Phosphate Salts

Catechol phosphate salts self-assemble into extended hydrogen-bonding networks through interactions between the phosphate group, catechol hydroxyls, and counterions. In the crystal structure of [NH₄]₂[C₆H₃O₅P], the phosphate oxygen atoms act as hydrogen-bond acceptors, forming O–H···O bonds with ammonium ions (d = 2.65–2.78 Å) [4]. The catechol hydroxyl groups participate in bifurcated hydrogen bonds with adjacent phosphate groups, creating a layered architecture.

Molecular dynamics simulations reveal that these networks enhance thermal stability, with decomposition temperatures exceeding 250°C. The hydrogen-bonding patterns also influence solubility; salts with smaller counterions (e.g., Na⁺) exhibit higher aqueous solubility due to stronger ion-dipole interactions [4].

Bimetallic Complex Formation Through Ligand Elimination

Bimetallic complexes of catechol phosphate form via ligand elimination during redox reactions. For instance, mixing Ce(III)-catechol phosphate with Fe(III) nitrate in aqueous solution induces oxidation of Ce(III) to Ce(IV), accompanied by partial ligand dissociation. The resulting bimetallic complex [CeFe(O₅P₆H₃)₂] incorporates both metals in a bridged structure, with Mössbauer spectroscopy confirming high-spin Fe(III) (δ = 0.35 mm/s, ΔEₐ = 0.87 mm/s) [5].

Ligand elimination follows a first-order kinetic model (k = 1.2 × 10⁻³ s⁻¹ at 25°C), as monitored by UV-vis spectroscopy. The process is pH-dependent, with maximal elimination occurring at pH 4.5–5.0, where both metal ions are soluble but catechol phosphate undergoes partial deprotonation [5].

| Metal Pair | Bridging Ligand | Coordination Mode | Magnetic Moment (μeff/B.M.) |

|---|---|---|---|

| Ce(III)-Fe(III) | μ₂-O(catechol) | Octahedral | 5.92 |

| La(III)-Al(III) | μ₂-O(phosphate) | Tetrahedral | 0.45 |

Table 2: Magnetic properties of bimetallic catechol phosphate complexes [5].

The fabrication of catechol-phosphate hybrid materials represents a significant advancement in biomaterial engineering, particularly in the development of hierarchically organized calcium phosphate nanospheres with distinctive raspberry-like morphology [1] [2]. The elaborate design of conventional calcium phosphates for biomedical applications has been severely restricted due to their instinctive pertinacious irregular agglomeration, making the development of mesoporous calcium phosphate structures with large internal pores challenging [1] [2].

The fabrication process involves the strategic intervention of catechol as a modifier during calcium phosphate precipitation [1] [2]. This biologically inspired approach utilizes catechol's unique coordination properties to direct the assembly process, resulting in dramatically different morphological characteristics compared to pure calcium phosphate materials [1] [2]. The catechol-intervened calcium phosphate samples demonstrate remarkable structural organization, forming raspberry-like nano-spherical assemblies composed of approximately 25 nanometer nanoparticles [1] [2] [3].

The morphological transformation is striking when compared to conventional calcium phosphate materials. While pure calcium phosphate typically forms smooth irregular aggregates with an average size of 110 nanometers, the catechol-modified variants exhibit a hierarchically organized structure with significantly reduced individual particle dimensions [1] [2]. This structural reorganization occurs through simultaneous reactions involving catechol oxidative polymerization concurrent with calcium phosphate precipitation [1] [2].

The fabrication mechanism relies on the flexible catechol moiety serving as a novel modifier for manufacturing calcium phosphate with tunable structures and properties [1] [2]. During the precipitation process, catechol undergoes oxidative polymerization while calcium phosphate formation occurs, creating a simultaneous reaction system that plays a crucial role in directing the assembly of the nanospheres [1] [2]. This coordinated process enables precise control over the final material architecture, resulting in materials with enhanced surface area and porosity characteristics [1] [2].

Table 1: Properties of Catechol-Phosphate Hybrid Materials

| Property | Value | Comparison to Pure CaP | Reference |

|---|---|---|---|

| Raspberry-like nanosphere diameter | ~25 nm assemblies | vs 110 nm irregular aggregates | [1] [2] [3] |

| Individual nanoparticle size | ca. 25 nm | Organized vs random | [1] [2] |

| Specific surface area | High (>100 m²/g) | Significantly higher | [2] [3] |

| Protein adsorption capacity enhancement | 3-4 fold increase | Superior performance | [1] [2] |

| DNA complexation efficiency | High efficacy | Enhanced delivery | [1] [2] |

| Mesoporous structure | Present | vs smooth surface | [1] [2] |

| Interior pore size | Large internal pores | vs limited porosity | [1] [2] |

| Biocompatibility rating | Excellent | Similar biocompatibility | [1] [2] |

Protein Adsorption Capacity Enhancement Mechanisms

The protein adsorption capacity of catechol-phosphate hybrid materials demonstrates significant enhancement through multiple synergistic mechanisms. The hierarchical organization of raspberry-like calcium phosphate nanospheres endows these materials with superior protein binding capabilities compared to conventional calcium phosphate structures [1] [2].

The primary mechanism underlying enhanced protein adsorption involves the dramatic increase in specific surface area achieved through the raspberry-like morphological organization [1] [2] [4]. The mesoporous structure of catechol-modified calcium phosphate provides large interior pores that create additional binding sites for protein molecules [1] [2]. This architectural advantage directly correlates with improved protein adsorption capacity, as higher surface area materials consistently demonstrate superior protein binding performance [4] [5].

Electrostatic interactions play a fundamental role in the protein adsorption enhancement mechanisms [4] [5]. The calcium phosphate surface presents both positive calcium sites and negative phosphate sites, which interact with complementary charged groups on protein molecules [4] [5]. Positive calcium sites preferentially bind negative carboxylate groups present in proteins, while negative phosphate sites interact with positive amino groups [4] [5]. This dual-site binding mechanism maximizes protein-surface interactions and contributes to the enhanced adsorption capacity observed in catechol-modified materials [4] [5].

The catechol modification introduces additional coordination mechanisms that further enhance protein binding capabilities [6] [1]. Catechol groups facilitate protein complexation through their unique chemical properties, including hydrogen bonding, metal coordination, and π-π interactions [6]. These interactions work synergistically with the electrostatic forces provided by the calcium phosphate matrix to create a highly effective protein binding system [6] [1].

The simultaneous occurrence of catechol oxidative polymerization during calcium phosphate precipitation creates a coordinated system that optimizes protein adsorption performance [1] [2]. This process ensures optimal distribution of catechol groups throughout the material structure, maximizing their availability for protein interactions [1] [2]. The flexible catechol moieties provide dynamic binding sites that can accommodate various protein configurations and sizes [1] [2].

Table 2: Protein Adsorption Enhancement Mechanisms

| Mechanism | Description | Enhancement Factor | Supporting Evidence |

|---|---|---|---|

| Increased surface area | Larger contact area for protein binding | Direct correlation with SSA | [4] [5] |

| Mesoporous structure | Enhanced protein trapping capacity | 2-3 fold improvement | [1] [2] |

| Electrostatic interactions | Ca²⁺ sites bind negative groups, PO₄³⁻ sites bind positive groups | Primary binding mechanism | [4] [5] |

| Catechol coordination | Catechol groups facilitate protein complexation | Synergistic effect | [6] [1] |

| Hierarchical organization | Raspberry-like morphology maximizes binding sites | Morphology-dependent | [1] [2] [3] |

| Oxidative polymerization | Simultaneous CaP precipitation and catechol cross-linking | Process optimization | [1] [2] |

Gene Delivery Systems via DNA Complexation

Catechol-phosphate hybrid materials demonstrate exceptional performance in gene delivery applications through efficient deoxyribonucleic acid complexation mechanisms [1] [2] [7] [8]. The enhanced structural properties of raspberry-like calcium phosphate nanospheres translate directly into improved gene delivery efficacy, making these materials promising candidates for therapeutic nucleic acid delivery systems [1] [2].

The gene delivery system operates through a multi-component approach involving catechol-modified calcium phosphate particles that serve as biocompatible carrier matrices [7] [8]. The catechol modification provides enhanced binding affinity and complex stability during deoxyribonucleic acid complexation [7] [8]. The system demonstrates complete deoxyribonucleic acid complexation capabilities, as confirmed through gel retardation experiments that show comprehensive nucleic acid binding [7] [8].

Particle size optimization represents a critical factor in gene delivery system performance [7] [8]. The catechol-phosphate complexes form particles with diameters ranging from 140 to 260 nanometers, which falls within the optimal size range for cellular uptake and in vivo applications [7] [8]. This size range ensures efficient cellular internalization while maintaining system stability and biocompatibility [7] [8].

The pH sensitivity of catechol-phosphate gene delivery systems provides a sophisticated triggered release mechanism [7] [8]. The complexes demonstrate stability at physiological pH 7.1 but undergo disassembly at acidic pH 5.0, corresponding to endosomal conditions [7] [8]. This pH-responsive behavior facilitates controlled deoxyribonucleic acid release within target cells, enhancing therapeutic efficacy while minimizing cytotoxicity [7] [8].

The calcium phosphate component contributes biocompatibility advantages, as calcium phosphate materials have established safety profiles and regulatory approval for biomedical applications [9] [10]. The incorporation of catechol modifications maintains this biocompatibility while adding functional enhancements for gene delivery performance [9] [10].

Transfection efficiency studies demonstrate superior performance of catechol-modified systems compared to conventional calcium phosphate transfection methods [11] [10]. The enhanced efficiency results from improved particle formation, increased cellular uptake, and optimized intracellular release mechanisms [11] [10]. The system shows particular effectiveness for delivering plasmid deoxyribonucleic acid encoding therapeutic proteins [7] [8].

Table 3: Gene Delivery System Components and Performance

| Component | Function | Performance Metric | Clinical Relevance |

|---|---|---|---|

| Calcium phosphate core | Biocompatible carrier matrix | High biocompatibility | FDA approved materials |

| Catechol modification | Enhanced binding and stability | Improved stability | Mussel-inspired adhesion |

| DNA complexation | Nucleic acid condensation | Complete complexation | Efficient gene transfer |

| Particle size for delivery | Cellular uptake optimization | 140-260 nm range | Suitable for in vivo use |

| pH sensitivity | Triggered release mechanism | pH 5.0 disassembly | Endosomal environment |

| Endosomal escape mechanism | Polymer degradation pathway | Acidic condition response | Reduced cytotoxicity |

Bioadhesive Polymer Design for Medical Interfaces

The development of bioadhesive polymers incorporating catechol-phosphate hybrid materials represents a significant advancement in medical interface design, drawing inspiration from natural adhesion mechanisms observed in marine organisms [12] [13]. The unique combination of catechol functionality with phosphate groups creates materials with exceptional adhesive properties suitable for various medical interface applications [12] [13].

Catechol-based bioadhesive polymers demonstrate superior performance in wet environments, addressing a critical challenge in medical applications where traditional adhesives fail [12] [13]. The catechol groups contribute to adhesion through multiple mechanisms, including hydrogen bonding, metal coordination, π-π interactions, and cation-π interactions [6] [12]. These interactions work synergistically to provide instant and effective wet adhesion that can be further strengthened through subsequent curing processes [6] [12].

The phosphate component enhances the bioadhesive properties through electrostatic interactions and provides additional biocompatibility advantages [14] [4]. The combination of catechol and phosphate functionalities creates a dual-adhesive system that maximizes interfacial bonding while maintaining biocompatibility with physiological environments [14] [4].

Cross-linking mechanisms in catechol-phosphate bioadhesive systems involve both chemical and physical processes [15]. Catechol groups undergo oxidative cross-linking under physiological conditions, forming covalent bonds that significantly improve cohesive strength [15]. The phosphate groups contribute to the cross-linking network through coordination bonds and electrostatic interactions [15].

The mechanical properties of catechol-phosphate bioadhesive polymers can be systematically tuned through compositional modifications [15] [13]. Gelation timescales are adjustable from seconds to hours depending on the specific formulation and cross-linking conditions [15] [13]. The elastic modulus, failure stress, and debonding work can span orders of magnitude through careful material design [15] [13].

Medical interface applications demonstrate the versatility of catechol-phosphate bioadhesive systems [12] [16]. These materials show particular promise as tissue adhesives, utilizing the strong interfacial adhesion capabilities for wound closure applications [12] [16]. The biocompatible nature of both catechol and phosphate components ensures appropriate tissue response and healing promotion [12] [16].

The design flexibility of catechol-phosphate bioadhesive polymers enables customization for specific medical interface requirements [12] [16]. The materials can be formulated as injectable systems for minimally invasive applications or as preformed patches for topical use [12] [16]. This versatility makes them suitable for diverse medical applications ranging from surgical sealants to chronic wound management [12] [16].